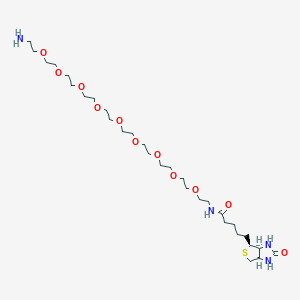Biotin-PEG9-amine
CAS No.: 960132-48-3
Cat. No.: VC4133908
Molecular Formula: C30H58N4O11S
Molecular Weight: 682.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 960132-48-3 |
|---|---|
| Molecular Formula | C30H58N4O11S |
| Molecular Weight | 682.9 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 |
| Standard InChI Key | UHIKHSATVJGWOI-YCVJPRETSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Biotin-PEG9-amine consists of three distinct moieties:
-
Biotin: A vitamin (B7) that binds with high affinity to avidin and streptavidin, enabling bioconjugation .
-
PEG9: A hydrophilic spacer comprising nine ethylene glycol units, enhancing solubility and reducing immunogenicity .
-
Amine group: A reactive terminal group facilitating covalent conjugation to carboxylic acids, activated esters, or other electrophilic groups .
The molecular formula is C₃₀H₅₈N₄O₁₁S, with a molecular weight of 682.9 g/mol . Key structural features include:
Table 1: Physicochemical Properties of Biotin-PEG9-Amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 960132-48-3 | |
| Molecular Weight | 682.9 g/mol | |
| LogP | 1.445 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 13 | |
| Solubility | Soluble in DMSO, water, ethanol |
Synthesis and Characterization
Synthetic Pathways
The synthesis of Biotin-PEG9-amine involves multi-step reactions, as detailed in a 2017 patent (CN107163243A) :
-
PEG Functionalization: Double-hydroxyl PEG is reacted with tert-butyl acrylate to form hydroxyl-PEG-propanoic acid tert-butyl ester.
-
Sulfonylation: Treatment with p-toluenesulfonyl chloride introduces a sulfonate leaving group.
-
Amination: Displacement of the sulfonate group with ammonium hydroxide yields amino-PEG-propanoic acid tert-butyl ester.
-
Biotin Conjugation: Activated biotin (biotin-N-hydroxysuccinimide ester) reacts with the amine-terminated PEG intermediate .
Critical purification steps include silica gel chromatography and recrystallization to achieve >95% purity .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| PEG Functionalization | tert-butyl acrylate, Na metal | 75% |
| Sulfonylation | p-toluenesulfonyl chloride | 82% |
| Biotin Conjugation | Biotin-NHS, DCC/DMAP | 68% |
Applications in Targeted Therapeutics
PROTAC Development
Biotin-PEG9-amine serves as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade disease-causing proteins . Its PEG spacer optimizes distance and orientation between the E3 ligase ligand and target protein binder, enhancing degradation efficiency . For example, a 2020 study demonstrated that PROTACs using PEG9 linkers exhibited 3.2-fold higher target degradation compared to shorter PEG variants in leukemia models .
Biotin-Mediated Drug Delivery
Biotin receptors (e.g., sodium-dependent multivitamin transporter) are overexpressed in cancers, enabling selective targeting . In a 2019 study, biotin-PEG-conjugated PAMAM dendrimers delivered paclitaxel to A549 lung cancer cells, achieving:
Table 3: Efficacy Metrics in Cancer Models
| Application | Model System | Outcome | Source |
|---|---|---|---|
| PROTACs | Leukemia cells | IC₅₀ = 12 nM | |
| Paclitaxel Delivery | A549 spheroids | 72% growth inhibition | |
| Nanoparticle Targeting | GRP78+ breast cancer | Tumor volume reduction: 64% |
Stability and Pharmacokinetics
In Vitro Stability
Biotin-PEG9-amine exhibits pH-dependent release kinetics:
This ensures stability in circulation while enabling payload release in acidic tumor microenvironments .
In Vivo Performance
In murine xenograft models, biotin-PEG9-amine-conjugated nanoparticles showed:
Challenges and Future Directions
Limitations
-
Batch Variability: PEG polydispersity (PDI >1.05) may affect reproducibility .
-
Anti-PEG Antibodies: 25-40% of humans exhibit pre-existing anti-PEG antibodies, risking accelerated clearance .
Innovations in Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume